B-Tamp
Overview
Description
B-Tamp is a chemical compound with the molecular formula C₁₀H₁₄N₂O₂ It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
B-Tamp can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction is typically carried out under reflux conditions for several hours, followed by purification through recrystallization.
Industrial Production Methods
In an industrial setting, this compound is produced using a continuous flow reactor to ensure consistent quality and yield. The process involves the same reactants but is optimized for large-scale production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
B-Tamp undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Sodium hydroxide in aqueous ethanol at elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halides or amines, depending on the nucleophile used.
Scientific Research Applications
B-Tamp has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of B-Tamp involves its interaction with specific molecular targets. In biological systems, this compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various physiological effects, depending on the enzyme targeted. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these reactions can modulate its activity and interactions with other molecules.
Comparison with Similar Compounds
B-Tamp can be compared with other similar compounds, such as:
4-Methylbenzaldehyde: Shares a similar aromatic structure but lacks the functional groups present in this compound.
Ethyl Acetoacetate: Contains a similar ester group but differs in its overall structure and reactivity.
Ammonium Acetate: Used as a reagent in the synthesis of this compound but does not share its properties.
This compound is unique due to its combination of functional groups, which confer distinct reactivity and applications. Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
(2S)-1-[[(2S)-2-amino-4-methylpentyl]disulfanyl]-4-methylpentan-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N2S2.2ClH/c1-9(2)5-11(13)7-15-16-8-12(14)6-10(3)4;;/h9-12H,5-8,13-14H2,1-4H3;2*1H/t11-,12-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLYONZOWYVALX-AQEKLAMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CSSCC(CC(C)C)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CSSC[C@H](CC(C)C)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Cl2N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70920680 | |
Record name | 1,1'-Disulfanediylbis(4-methylpentan-2-amine)--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70920680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112157-33-2 | |
Record name | Bis(1-thio-2-amino-4-methylpentane) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112157332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Disulfanediylbis(4-methylpentan-2-amine)--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70920680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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